Benzofuran-3-acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzofuran-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMZAZRAXLZJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Conventional and Novel Synthetic Routes for Benzofuran-3-acetamide Core Synthesis
While the Fischer indole (B1671886) synthesis is the most renowned method for preparing indoles from phenylhydrazines and carbonyl compounds, its principles can be adapted within multi-step sequences to yield precursors for benzofuran (B130515) derivatives. mdpi.combrieflands.comtaylorandfrancis.com A notable strategy involves an initial Fischer indole synthesis to create a substituted indole, which is then subjected to oxidative cleavage. mdpi.com For example, 2,3-dimethylindole (B146702) can be prepared via the Fischer methodology and subsequently oxidized using a Witkop oxidation reaction to produce a 2-(N-acetyl)acetophenone derivative. mdpi.com This intermediate serves as a key building block that can then undergo a Claisen–Schmidt-type condensation with 2-formylbenzoic acid to construct a phthalide (B148349) (isobenzofuranone) derivative bearing an acetamide (B32628) side chain, demonstrating an indirect but effective application of Fischer synthesis principles toward benzofuran-related structures. mdpi.com
Multicomponent reactions (MCRs) have become a powerful tool in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials, which enhances efficiency and atom economy. wisdomlib.orgresearchgate.net
Several one-pot strategies have been developed for synthesizing benzofuran scaffolds. A notable example is a three-component reaction for synthesizing N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds. wisdomlib.org This reaction utilizes a substituted benzaldehyde (B42025), 2-acetyl benzofuran, and acetyl chloride in the presence of zinc oxide. The process is carried out at room temperature and affords the target compounds in good yields. wisdomlib.org Similarly, an efficient one-pot, three-component method for synthesizing 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides has been developed under Sonogashira conditions, often enhanced by microwave irradiation. nih.gov Another approach involves the microwave-assisted, one-pot, three-component, catalyst-free synthesis of highly functionalized benzofuran-2-carboxamides from readily available starting materials. kcl.ac.uk
Table 1: Example of a One-Pot Synthesis for this compound Analogs wisdomlib.org
| Entry | Substituted Benzaldehyde | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 4g | 88 |
| 2 | 4-Methylbenzaldehyde | 4c | 85 |
| 3 | 2,4-Dichlorobenzaldehyde | 4i | 82 |
| 4 | 3,4,5-Trimethoxybenzaldehyde | 4j | 80 |
Reaction Conditions: Substituted benzaldehyde (2 mmol), 2-acetyl benzofuran (2 mmol), acetyl chloride (4 mmol), ZnO (1 mmol), acetonitrile (B52724) (4 ml), stirred for 6 hrs at room temperature.
The formation of the benzofuran ring is fundamentally a cyclization reaction, and numerous specific methods have been reported, differing in the choice of precursor and the cyclization-promoting agent.
Acid-Catalyzed Cyclization : Polyphosphoric acid (PPA) can catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core. wuxiapptec.com Mechanistically, the reaction proceeds through the formation of an oxonium ion intermediate under acidic conditions, followed by nucleophilic attack from the phenyl ring. wuxiapptec.com
Tandem Cyclization : An efficient cascade cyclization strategy has been developed to synthesize aminobenzofuran derivatives from ortho-hydroxy α-aminosulfones and bromo-dicarbonyl compounds, demonstrating high substrate versatility. semanticscholar.org
Intramolecular Condensation : The synthesis of 2-arylbenzofurans can be achieved through the cyclization of phenacyl phenyl ether using PPA in xylene or other acidic conditions. jocpr.com
Oxidative Cyclization : A copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective, one-pot procedure for producing polysubstituted benzofurans. rsc.org
Transition metal and acid catalysis play a pivotal role in modern benzofuran synthesis, offering high efficiency and selectivity.
Palladium-catalyzed Synthesis : Palladium catalysts are widely used for constructing the benzofuran nucleus. elsevier.es The Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization, is a common strategy. nih.govacs.org Another powerful method is the Cacchi modification of the Castro procedure, which couples 2-hydroxyaryl halides with terminal alkynes using a catalytic system of Pd(II) acetate (B1210297) and Cu(I) iodide. elsevier.es Furthermore, palladium-catalyzed benzylic nucleophilic substitution of benzofuran-2-ylmethyl acetates provides a versatile method for preparing 2-substituted benzofurans. unicatt.it
Lewis Acid-promoted Synthesis : Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) are effective in promoting Domino reactions for benzofuran synthesis. nih.govacs.org For instance, a reaction between 2,4-diyn-1-ols and dicarbonyl compounds proceeds via Lewis-acid-promoted propargylation followed by intramolecular cyclization to yield benzofuran derivatives in high yields (75–91%). nih.gov Iron-chloride has also been reported to catalyze the ring-closing reaction of alkynyl benzenes to furnish substituted benzofurans. nih.gov A novel dehydrative cycloaddition reaction between benzoquinones and stilbene (B7821643) oxides mediated by BF₃ has also been shown to produce 2,3-diaryl-5-hydroxybenzofurans. researchgate.net
Copper-based Catalysis : Copper catalysts are significant in synthesizing benzofuran derivatives due to their cost-effectiveness and unique reactivity. mdpi.com Copper-catalyzed Sonogashira coupling can be employed in conjunction with palladium. nih.gov One-pot strategies often utilize copper iodide to react o-hydroxy aldehydes, amines, and alkynes, sometimes in green solvents like deep eutectic solvents. acs.org Copper-mediated oxidative annulation of phenols with unactivated internal alkynes represents another advanced strategy. rsc.org This transformation involves a sequential nucleophilic addition and oxidative cyclization. rsc.org
In line with the principles of green chemistry, energy-efficient techniques like microwave and ultrasound irradiation have been successfully applied to the synthesis of benzofuran derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions.
Microwave-Assisted Synthesis : Microwave-assisted organic synthesis (MAOS) has been shown to be more efficient than conventional heating for producing benzofuran derivatives. researchgate.netsapub.org For example, the synthesis of ethyl-3-arylaminobenzofuran-2-carboxylates, which requires 9 hours under conventional heating, can be completed in a much shorter time frame with comparable yields using microwave irradiation. scispace.com Microwave assistance is also highly effective for one-pot, multicomponent reactions, such as the Sonogashira/Cacchi type coupling to produce 2,3-disubstituted benzofurans, minimizing side products. nih.gov
Ultrasound-Assisted Synthesis : Ultrasonic irradiation is another green technique used for synthesizing benzofuran-containing molecules. semanticscholar.org This method has been employed to synthesize benzofuran-appended oxadiazole derivatives under basic conditions. nih.govnih.gov The synthesis of 2-benzylidenebenzofuran-3(2H)-ones (aurones) from 1-(2'-hydroxy-phenyl)-3-phenyl-propenones with copper acetate is also accelerated under ultrasonic conditions, offering faster reactions and higher yields compared to conventional methods. univ.kiev.ua This approach often allows for reactions to be carried out under clean, ambient temperature conditions. semanticscholar.org
Strategic Functionalization and Derivatization of this compound
Once the this compound core is synthesized, its strategic functionalization is crucial for developing analogs with diverse properties. Derivatization can occur at the acetamide side chain or on the benzofuran ring itself.
Functionalization of the benzofuran ring system is a well-established field, with methods that can be applied to the this compound scaffold. researchgate.netresearchgate.net Key strategies include:
C-H Activation and Arylation : Direct C-H functionalization is a powerful, modern strategy for modifying heterocyclic scaffolds. Palladium-catalyzed C-H arylation, for instance, can be used to introduce aryl groups at specific positions on the benzofuran ring, offering a modular approach to complex derivatives. researchgate.net
Nucleophilic Substitution : The benzofuran ring can be functionalized via nucleophilic substitution reactions. For example, palladium-catalyzed reactions of benzofuran-2-ylmethyl acetates with various soft nucleophiles (N, S, O, and C-based) allow for the introduction of a wide range of substituents at the 2-position. unicatt.it This type of reaction could be adapted to introduce functionality onto a pre-formed this compound core.
Side-Chain Modification : The acetamide group itself offers a site for derivatization. Standard N-alkylation or N-arylation reactions could be performed on the amide nitrogen. Furthermore, the methylene (B1212753) group adjacent to the carbonyl could potentially be functionalized, although this is often more challenging. The amide can also be hydrolyzed to the corresponding amine (benzofuran-3-ethanamine), which can then be used as a handle for a wide array of derivatization reactions, such as reductive amination or acylation with different reagents to produce a library of analogs.
Introduction of Nitrogen-Containing Heterocyclic Moieties
The incorporation of nitrogen-containing heterocycles, such as triazoles, oxadiazoles, pyrazoles, piperazines, imidazoles, and thiadiazoles, has been a particularly fruitful strategy in modifying the properties of this compound. These moieties can significantly influence the compound's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can affect their biological activity.
Triazoles: A series of benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides have been synthesized as potential α-glucosidase inhibitors. nih.gov The synthesis often involves click chemistry, a powerful and efficient method for forming triazole rings. nih.gov For instance, terminal alkyne derivatives of benzofuran can be cyclized with various aromatic azides to yield benzofuran-triazole hybrids. nih.gov Another approach involves the S-alkylation of benzofuran-based triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide to create benzofuran-tethered triazolylcarbazoles. researchgate.net
Oxadiazoles: The synthesis of benzofuran-appended oxadiazole molecules has been achieved through ultrasonic-assisted methods, which offer a greener and more efficient alternative to conventional heating. nih.gov A common synthetic route starts with a benzofuran-2-carboxylic acid hydrazide, which can be cyclized using various reagents to form the 1,3,4-oxadiazole (B1194373) ring. derpharmachemica.comnih.govacs.org For example, treatment with acetic anhydride (B1165640) followed by cyclization with POCl3 is a known method. derpharmachemica.com
Pyrazoles: Pyrazole-based benzofuran derivatives have been synthesized by reacting 3-benzoylbenzofurans with hydrazine (B178648) hydrate. nih.gov Another strategy involves the reaction of benzofuran-2-carboxylic acid hydrazide with dicarbonyl compounds like acetyl acetone (B3395972) or ethylacetoacetate. derpharmachemica.com These pyrazole (B372694) derivatives have shown a range of biological activities. nih.govekb.eg
Piperazines: Novel dibenzofuran-piperazine derivatives have been synthesized by treating N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide with various substituted piperazines. nih.govgazi.edu.trtandfonline.com This nucleophilic substitution reaction is a straightforward method for introducing the piperazine (B1678402) moiety. nih.govgazi.edu.trtandfonline.com Hybrid structures combining benzofuran and piperazine have also been designed as potential CDK2 inhibitors. nih.gov
Imidazoles: Benzofuranyl imidazole (B134444) derivatives have been synthesized and evaluated for their cytotoxic properties. nih.gov The synthesis of these hybrids can involve reductive amination of imidazole-4-carbaldehyde with appropriate benzofuran precursors. nih.gov
Thiadiazoles: Benzofuran-based 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from benzofuran-2-carbohydrazide. The hydrazide is first converted to a thiosemicarbazide (B42300) by reacting with an isothiocyanate, which is then cyclized to form the thiadiazole ring. researchgate.net Another method involves the reaction of a thioacetanilide (B1681303) derivative with hydrazonoyl chlorides. researchgate.net
Substitution Patterns on Benzofuran and Acetamide Moieties
Modifying the substitution patterns on both the benzofuran ring and the acetamide side chain is a key strategy for fine-tuning the biological activity of these compounds.
Substituents on the benzofuran ring can be introduced at various positions. For example, different functional groups on the starting salicylaldehydes will result in substituted benzofuran cores. researchgate.net The acetamide portion of the molecule is also a common site for modification. A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives have been synthesized, demonstrating the feasibility of introducing a wide range of substituents on the acetamide nitrogen. researchgate.net These substitutions can alter the compound's lipophilicity, steric profile, and electronic properties, all of which can impact its interaction with biological targets.
Synthesis of Hybrid Structures
The synthesis of hybrid molecules that combine the this compound scaffold with other biologically active pharmacophores is a growing area of research. This molecular hybridization approach aims to create multifunctional molecules with improved or novel biological activities.
Benzofuran-carbazole hybrids: An efficient three-step approach has been developed to assemble indole- or benzofuran-fused benzocarbazole-1,4-diones. nih.gov This involves an AgOAc-promoted oxidative cyclization, followed by condensation and a Pd(OAc)2-catalyzed cyclization. nih.gov Another strategy utilizes a Cu(OTf)2-catalyzed cycloaddition to construct indole-tethered benzofuran scaffolds. rsc.org
Benzofuran-amino acid hybrids: The synthesis of benzofuran derivatives linked to amino acids has been explored. acs.org These hybrids can leverage the structural diversity of amino acids to create novel compounds with unique properties.
Spectroscopic and Analytical Confirmation of Synthesized Compounds
The unambiguous characterization of newly synthesized compounds is a critical step in chemical research. A combination of spectroscopic and analytical techniques is employed to confirm the structure and purity of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize this compound derivatives. nih.govresearchgate.netmdpi.commdpi.com
In ¹H NMR spectra, characteristic signals for the protons on the benzofuran ring, the acetamide moiety, and any introduced substituents can be observed. mdpi.commdpi.com For example, the protons of the furan (B31954) ring typically appear in the aromatic region of the spectrum, and their coupling patterns can provide information about the substitution pattern. mdpi.com The methylene protons of the acetamide group usually appear as a singlet or a multiplet, depending on the adjacent groups. mdpi.com
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment. For instance, the carbonyl carbon of the acetamide group typically resonates at a downfield chemical shift. mdpi.com
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide | 2.14 (s, 3H, CH₃), 3.70 (dd, J = 7.7 Hz, 1H), 3.85 (dd, J = 6.7 Hz, 1H), 6.10 (dd, 1H), 7.19 (t, J = 7.6 Hz, 1H), 7.58–7.64 (m, 1H), 7.74–7.82 (m, 1H), 7.86 (d, J = 7.9 Hz, 2H), 7.96 (d, J = 7.7 Hz, 2H), 8.22 (d, J = 8.0 Hz, 1H), 11.07 (s, 1H, NH) | 24.7 (C-2), 44.4 (C-10), 77.2 (C-11), 121.2 (CH), 123.0 (CH), 123.2 (CH), 124.8 (C-17a), 125.0 (C-5), 125.5 (C-3), 129.4 (CH), 130.8 (CH), 134.3 (CH), 134.4 (CH), 138.8 (C-13a), 149.8 (C-4), 169.0 (C-1), 169.9 (C-13), 200.4 (C-9) | mdpi.com |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a crucial technique for determining the elemental composition of a molecule with high accuracy. It provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula of the synthesized compound. nih.govresearchgate.net This technique is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography for Structural Elucidation
X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. In the context of this compound and its derivatives, this method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular geometry and stereochemistry. Furthermore, it elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking, which are crucial for understanding the solid-state properties of the compound.
For instance, the crystal structure of novel 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, which are complex derivatives, has been determined. In one such derivative, 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine, the analysis revealed an orthorhombic crystal system with the space group P212121 mdpi.com. The study detailed the planarity between the benzofuran and thiazole (B1198619) rings and the significant twist angles of the phenyl substituents. This information is critical for structure-activity relationship (SAR) studies, where the spatial arrangement of different parts of the molecule can significantly influence its biological activity.
These examples underscore the power of X-ray crystallography in providing definitive structural proof and detailed conformational and configurational information for derivatives of the this compound scaffold. The precise atomic coordinates obtained from such studies are fundamental for computational modeling and rational drug design efforts involving this chemical family.
Crystallographic Data for a Benzofuran Derivative
The following table summarizes the crystallographic data for 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine, a derivative illustrating the structural features of this class of compounds mdpi.com.
| Parameter | 4-(benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Twist Angle (A/B) | ~17° |
| Twist Angle (B/C) | 49–78° |
| Twist Angle (B/D) | 49–78° |
| Key Intermolecular Interactions | C–H···N, C–H···O, π–π contacts |
A: benzofuran ring, B: thiazole ring, C: methoxybenzene ring, D: aminobenzene ring
Pharmacological Spectrum and Pre Clinical Bioactivity of Benzofuran 3 Acetamide Derivatives
Anticancer and Antiproliferative Activity Research
Benzofuran-3-acetamide derivatives have demonstrated notable potential as anticancer agents through various mechanisms, including the inhibition of cancer cell growth, targeting of specific cellular kinases, and induction of DNA damage.
Inhibition of Cancer Cell Lines (in vitro studies)
A range of in vitro studies has highlighted the cytotoxicity of this compound derivatives against several human cancer cell lines. For instance, novel N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives were synthesized and evaluated for their cytotoxic effects on A549 lung cancer cells. Several of these compounds, including 2b, 2c, 2e, 2i, and 2k, demonstrated significant antiproliferative activity, with IC50 values lower than 3.90 µg/mL. benthamdirect.com
Similarly, a series of benzofuran (B130515) hybrids were tested against C-6 (nerve cells) and MCF-7 (human breast adenocarcinoma) cell lines. nih.gov Among these, derivatives 13b and 13g showed superior inhibitory activity against the MCF-7 cell line with IC50 values of 1.875 µM and 1.287 µM, respectively, which were more potent than the standard drug cisplatin (B142131) (IC50 2.184 µM). nih.gov These same compounds also exhibited excellent inhibition against the C-6 cell line. nih.gov Another study focused on benzofuran-isatin conjugates, where compounds 5a and 5d displayed significant anti-proliferative activity against colorectal cancer cell lines SW-620 and HT-29. nih.gov
| Compound | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide derivatives (2b, 2c, 2e, 2i, 2k) | A549 (Lung) | <3.90 µg/mL |
| Benzofuran hybrid 13b | MCF-7 (Breast) | 1.875 µM |
| Benzofuran hybrid 13g | MCF-7 (Breast) | 1.287 µM |
| Benzofuran hybrid 13b | C-6 (Nerve) | 1.980 µM |
| Benzofuran hybrid 13g | C-6 (Nerve) | 1.622 µM |
| Benzofuran-isatin conjugate 5a | SW-620 (Colorectal) | 8.7 µM |
| Benzofuran-isatin conjugate 5a | HT-29 (Colorectal) | 9.4 µM |
| Benzofuran-isatin conjugate 5d | SW-620 (Colorectal) | 6.5 µM |
| Benzofuran-isatin conjugate 5d | HT-29 (Colorectal) | 9.8 µM |
Targeting Specific Kinases (e.g., ALK, GSK-3β)
The anticancer activity of this compound derivatives is also attributed to their ability to target and inhibit specific protein kinases that are crucial for cancer cell proliferation and survival. Glycogen (B147801) synthase kinase-3β (GSK-3β) has been identified as a key target. Certain benzofuran-based oxadiazole conjugates have been shown to induce apoptosis by decreasing the activity of GSK-3β. nih.gov This inhibition is linked to the suppression of basal NF-κB activity in pancreatic (MIA PaCa2) and colon (HCT116) cancer cells. nih.gov
Furthermore, oxindole-based benzofuran hybrids have been designed as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and GSK-3β, showing potent activity against breast cancer cell lines. researchgate.net Specifically, compounds 22d and 22f were potent dual inhibitors with IC50 values in the nanomolar range for both CDK2 and GSK-3β. researchgate.net Another study reported on 2-{3-[4-(alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives as highly selective and potent inhibitors of GSK-3β. nih.gov
Mechanisms of Anticancer Action (e.g., DNA damage, enzyme inhibition)
The mechanisms underlying the anticancer effects of this compound derivatives are multifaceted. One significant mechanism is the induction of apoptosis, or programmed cell death. For instance, certain benzofuran-isatin conjugates were found to induce apoptosis in SW-620 colorectal cancer cells in a dose-dependent manner. nih.gov This was associated with the significant inhibition of the anti-apoptotic protein Bcl2 and an increase in the level of cleaved PARP, a marker of apoptosis. nih.gov
Additionally, some benzofuran derivatives have been shown to interact with DNA. Studies have revealed strong binding interactions with calf thymus DNA (CT-DNA) through an intercalation mode, suggesting that DNA damage could be a contributing factor to their cytotoxic effects. nih.govnih.gov Other mechanisms include the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase. nih.gov
Anti-inflammatory Activity Research
In addition to their anticancer properties, this compound derivatives have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and the modulation of inflammatory signaling pathways.
Inhibition of Inflammatory Mediators (e.g., NO, COX-2, PGE2, TNF-α, IL-1β, IL-6)
Research has demonstrated that benzofuran derivatives can effectively suppress the production of several pro-inflammatory molecules. A study on new heterocyclic/benzofuran hybrids found that compound 5d, a piperazine (B1678402)/benzofuran hybrid, could reduce the expression of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in both serum and tissues. nih.govmdpi.com This compound also exhibited an excellent inhibitory effect on the generation of nitric oxide (NO). mdpi.com
The inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, is another important mechanism. archivepp.com By inhibiting COX-2, these compounds can reduce the production of prostaglandins (B1171923) like PGE2, which are potent inflammatory mediators. archivepp.comnih.gov The inhibition of COX-2 also leads to a decrease in the generation of reactive oxygen species (ROS), which in turn suppresses the production of pro-inflammatory cytokines such as NO, PGE2, IL-6, and TNF-α. galaxypub.co
| Compound/Derivative Class | Inhibited Mediator | Observed Effect |
|---|---|---|
| Piperazine/benzofuran hybrid 5d | NO | Excellent inhibitory effect |
| Piperazine/benzofuran hybrid 5d | IL-1β | Reduced expression |
| Piperazine/benzofuran hybrid 5d | TNF-α | Reduced expression |
| Piperazine/benzofuran hybrid 5d | IL-6 | Reduced expression |
| Acetamide (B32628) derivatives | COX-2 | Inhibition |
| Acetamide derivatives | PGE2 | Reduced production |
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)
The anti-inflammatory effects of this compound derivatives are often mediated through the modulation of critical intracellular signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.com These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. nih.gov
Studies have shown that certain benzofuran derivatives can significantly inhibit the activation of the NF-κB pathway. nih.gov For example, the piperazine/benzofuran hybrid 5d was found to inhibit the phosphorylation of key proteins in the NF-κB pathway, including IKKα/IKKβ, IκBα, and p65, in a dose-dependent manner. mdpi.com This compound also inhibited the phosphorylation of ERK, JNK, and p38, which are critical components of the MAPK signaling pathway. mdpi.com The modulation of these pathways effectively suppresses the downstream production of inflammatory mediators. nih.gov
In vivo Anti-inflammatory Efficacy in Animal Models
The anti-inflammatory potential of this compound and related derivatives has been substantiated through various acute and chronic in vivo animal models. These studies are crucial for demonstrating the physiological effects of these compounds in a living system.
One study investigated the compound 3-acetamido-2-p-anisoyl benzofuran in acute inflammation models. ijbcp.comresearcher.life In the carrageenan-induced rat paw edema model, a standard test for acute inflammation, this benzofuran derivative demonstrated significant anti-inflammatory activity. ijbcp.com A similar significant effect was observed in the turpentine-induced peritonitis model in rats, which assesses the inhibition of inflammatory exudates and cell migration. ijbcp.com
Another derivative, 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid , was evaluated in a chronic inflammation model. ijbcp.com Using the cotton pellet-induced granuloma model in Wistar albino rats, the compound showed a significant reduction in the formation of granulomatous tissue. ijbcp.com This model is indicative of the anti-proliferative effects of an anti-inflammatory agent. The results from these studies suggest that benzofuran derivatives possess notable anti-inflammatory properties in both acute and chronic inflammatory conditions. ijbcp.comijbcp.com
Table 1: In vivo Anti-inflammatory Activity of Benzofuran Derivatives
| Compound | Animal Model | Key Findings |
|---|---|---|
| 3-acetamido-2-p-anisoyl benzofuran | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity observed. ijbcp.com |
| 3-acetamido-2-p-anisoyl benzofuran | Turpentine-induced peritonitis in rats | Significant anti-inflammatory effect noted. ijbcp.com |
| 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid | Cotton pellet-induced granuloma in rats | Significant activity against chronic inflammation. ijbcp.com |
Antimicrobial Activity Research
The benzofuran scaffold is a core component in many compounds exhibiting a wide range of antimicrobial properties. rsc.org Derivatives of this compound have been synthesized and evaluated for their efficacy against various pathogenic microorganisms, including bacteria, fungi, viruses, and mycobacteria. nih.govresearchgate.net
Antibacterial Activity (Gram-positive and Gram-negative strains)
Benzofuran derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. A series of N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds were synthesized and tested for their antibacterial effects. wisdomlib.org Compounds from this series, particularly derivatives 4d and 4f , showed the most significant bacterial inhibition against strains such as E. coli, S. aureus, B. subtilis, and S. typhimurium. wisdomlib.org
In other studies, various benzofuran derivatives have shown potent inhibitory activity. For instance, one study revealed that the inhibitory activity of certain synthesized compounds against Gram-negative bacteria was higher than that against Gram-positive bacteria. nih.gov Specifically, a 1-(thiazol-2-yl)pyrazoline derivative of benzofuran showed excellent activity against E. coli (25 mm inhibition zone) and good activity against S. aureus and B. subtilis (20 mm inhibition zone). nih.gov Another study found that mono-benzofuran derivatives, such as compound 47 , were potent inhibitors of B. subtilis growth, with an inhibition value of 70% at 200 μM. nih.gov The versatility of the benzofuran ring allows for modifications that can enhance its antibacterial potency and spectrum. researchgate.netresearchgate.net
Table 2: Antibacterial Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity/Results |
|---|---|---|
| N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide derivatives (4d, 4f) | E. coli, S. aureus, B. subtilis, S. typhimurium | Exhibited maximum bacterial inhibition effect in the series. wisdomlib.org |
| 1-(thiazol-2-yl)pyrazoline derivative | E. coli (Gram-negative) | Excellent activity (25 mm inhibition zone). nih.gov |
| 1-(thiazol-2-yl)pyrazoline derivative | S. aureus, B. subtilis (Gram-positive) | Good activity (20 mm inhibition zone). nih.gov |
| Mono-benzofuran derivative 47 | B. subtilis (Gram-positive) | 70% growth inhibition at 200 μM. nih.gov |
Antifungal Activity (e.g., Candida albicans, A. fumigatus)
The antifungal potential of benzofuran-based compounds has been an area of active research. nih.govresearchgate.net Studies on benzofuranyl acetic acid amides have been conducted to explore their efficacy. nih.gov Although some initial compounds showed modest activity, the research suggests that modifications to the alkyl chain or functionalization of the benzofuran ring could lead to more potent inhibitors of fungal growth. nih.gov For example, compound 10b (2-fluoro-4-hydroxy substitution) showed some inhibition of Fusarium oxysporum growth with an IC50 of 0.42 mM. nih.gov
Other research has shown that certain benzofuran derivatives exhibit remarkable activity against C. albicans. nih.gov However, the same study noted that most of the tested compounds had weak or no activity against Aspergillus niger. nih.gov This highlights the species-specific nature of the antifungal activity of these compounds. Structure-activity relationship (SAR) studies suggest that the benzofuran nucleus, often in combination with other heterocyclic moieties like pyrazoline and thiazole (B1198619), is essential for antifungal efficacy. nih.gov
Table 3: Antifungal Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Observed Activity/Results |
|---|---|---|
| 2-Benzofuranylacetic acid amide (10b) | Fusarium oxysporum | Moderate inhibition (IC50 = 0.42 mM). nih.gov |
| 1-(thiazol-2-yl)pyrazoline derivatives | Candida albicans | Remarkable activity observed. nih.gov |
| 1-(thiazol-2-yl)pyrazoline derivatives | Aspergillus niger | Most compounds showed weak or no activity. nih.gov |
Antiviral Activity (e.g., Anti-SARS-CoV-2)
Recent research has identified benzofuran derivatives as a novel chemical scaffold for the development of broad-spectrum antiviral agents. nih.gov A study focused on the Stimulator of Interferon Genes (STING) pathway found that certain benzofuran derivatives act as STING agonists, inducing the production of Type I interferons, which are critical for the innate immune response to viral infections. nih.gov
Several of these compounds were tested against human coronaviruses. Three derivatives showed efficacy against human coronavirus 229E with EC50 values in the micromolar range. nih.gov Notably, these compounds were also found to inhibit SARS-CoV-2 replication at nanomolar concentrations in BEAS-2B and Calu-3 cells. nih.gov Their antiviral action was confirmed to be IFN-dependent, as the compounds were inactive in Vero E6 cells, which lack IFN production. nih.gov Other studies have also reported the in vitro antiviral activity of different benzofuran derivatives against viruses such as respiratory syncytial virus and influenza A virus. nih.gov
Table 4: Antiviral Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Virus | Cell Line | Key Findings |
|---|---|---|---|
| STING-agonist benzofuran derivatives | Human coronavirus 229E | BEAS-2B, MRC-5 | EC50 values in the μM range. nih.gov |
| STING-agonist benzofuran derivatives | SARS-CoV-2 | BEAS-2B, Calu-3 | Inhibition of replication at nanomolar concentrations. nih.gov |
| 1-(7-dodecyloxy-2-benzofuranyl)ethanone | Respiratory syncytial virus | HeLa | Exhibited specific activity. nih.gov |
| [di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A virus | MDCK | Exhibited specific activity. nih.gov |
Antitubercular Activity
Benzofuran derivatives are recognized as a promising class of compounds for the development of new antitubercular drugs. nih.govresearchgate.net They have shown excellent in vitro and in vivo activities against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.gov
One area of research involves targeting the Mycobacterium tuberculosis polyketide synthase 13 (Pks13) enzyme, which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall. nih.gov In silico studies of benzofuran-1,3,4-oxadiazole derivatives identified several compounds (BF3 , BF4 , and BF8 ) with excellent binding energies against the Pks13 enzyme, comparable or superior to a known benzofuran-based inhibitor, TAM-16. nih.gov Another study on benzofuran-3-carbohydrazide derivatives identified compounds 3 and 4 as the most active against M. tuberculosis H37Rv strains, with minimum inhibitory concentrations (MIC) of 8 μg/mL and 2 μg/mL, respectively. nih.gov
Table 5: Antitubercular Activity of Selected Benzofuran Derivatives
| Compound/Derivative Class | Target/Strain | Observed Activity/Results |
|---|---|---|
| Benzofuran-1,3,4-oxadiazole (BF4) | M. tuberculosis Pks13 enzyme (in silico) | Highest binding affinity score (-14.82 kcal/mol), exceeding reference inhibitor. nih.gov |
| Benzofuran-3-carbohydrazide (3) | M. tuberculosis H37Rv | Promising activity (MIC = 8 μg/mL). nih.gov |
| Benzofuran-3-carbohydrazide (4) | M. tuberculosis H37Rv | Most active compound (MIC = 2 μg/mL). nih.gov |
Neuroactive and Neurological Activity Research
Benzofuran derivatives have been investigated for their potential to modulate neurological pathways and provide neuroprotection. L-glutamate is a major excitatory neurotransmitter, and its over-activity can lead to excitotoxicity, a key factor in several neurodegenerative disorders. nih.gov
Research on benzofuran-type stilbenes isolated from Cortex Mori Radicis has shown significant neuroprotective activity against glutamate-induced cell death in SK-N-SH cells. nih.gov Specifically, compounds moracin O and moracin P demonstrated this protective effect. The proposed mechanism of action involves the modulation of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). nih.gov The same compounds also exhibited remarkable analgesic (pain-inhibiting) properties in an acetic acid-induced pain model, suggesting a dual neuroactive role. nih.gov
Furthermore, other studies have explored the role of benzofuran derivatives as cholinesterase inhibitors, which is a key therapeutic strategy for Alzheimer's disease. mdpi.com A study identified several 2-arylbenzofuran derivatives that showed potent and selective inhibitory activity against butyrylcholinesterase (BChE), with IC50 values more potent than the positive control, galantamine. mdpi.comCathafuran C , in particular, was the most potent and selective BChE inhibitor with a Ki value of 1.7 μM. mdpi.com
Table 6: Neuroactive and Neurological Activity of Benzofuran Derivatives
| Compound | Activity Type | Model/Target | Key Findings |
|---|---|---|---|
| Moracin O, Moracin P | Neuroprotective | Glutamate-induced cell death in SK-N-SH cells | Significant protective activity. nih.gov |
| Moracin O, Moracin P | Analgesic | Acetic acid-induced pain model | Remarkable inhibition of pain response. nih.gov |
| Cathafuran C | Butyrylcholinesterase (BChE) Inhibition | Enzyme assay | Potent and selective inhibition (Ki = 1.7 μM). mdpi.com |
| Various 2-arylbenzofuran derivatives | Butyrylcholinesterase (BChE) Inhibition | Enzyme assay | IC50 values ranging from 2.5–32.8 μM. mdpi.com |
Anticonvulsant Activity (in vivo animal models)
A notable area of investigation for this compound derivatives has been their potential as anticonvulsant agents. Pre-clinical studies utilizing in vivo animal models have demonstrated the efficacy of these compounds in mitigating seizure activity. A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) induced seizures model in mice. srce.hrnih.gov The majority of these compounds exhibited anticonvulsant activity at a dose of 30 mg/kg, suggesting their capacity to prevent the spread of seizures. srce.hrnih.gov
The neurotoxicity of these compounds was also assessed using the rotarod method. srce.hrnih.gov The median effective dose (ED50) for the synthesized compounds ranged from 0.055 to 0.259 mmol/kg (approximately 23.4 to 127.6 mg/kg). srce.hrnih.gov Comparatively, certain derivatives showed potency comparable to the established anticonvulsant drug phenytoin (B1677684). Specifically, [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide] and [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide] displayed relative anticonvulsant potencies of 0.74 and 0.72, respectively, in relation to phenytoin. srce.hrnih.gov In contrast, [(N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide] showed a lower relative potency of 0.16. srce.hrnih.gov The median lethal dose (ALD50) for the tested compounds was found to be in the range of 1.604 to 1.675 mmol/kg. srce.hrnih.gov
Further research into amino acid-benzofuran-acetamide hybrids has also yielded promising results. researchgate.net Compounds such as certain leucine-chlorobenzoyl benzofuran-acetamide derivatives demonstrated significant anticonvulsant activity in the MES model. researchgate.net One particular butanamide hybrid showed potent activity against both MES and subcutaneous metrazol (scMET) induced seizures. researchgate.net The ED50 values for some of these potent derivatives in the MES model were recorded as 65.3 mg/kg, 36.5 mg/kg, 56.7 mg/kg, and 31.6 mg/kg. researchgate.net
Pharmacophore mapping of these active this compound derivatives against standard anticonvulsant drugs like phenobarbital, phenytoin, ralitoline, and carbamazepine (B1668303) suggests that they may share a similar mechanism of action. srce.hrnih.gov
Table 1: Anticonvulsant Activity of Selected this compound Derivatives in MES Model
| Compound | Relative Potency (vs. Phenytoin) | ED50 (mmol/kg) |
|---|---|---|
| [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide] | 0.74 | 0.055 |
| [N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide] | 0.72 | 0.058 |
| [(N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-(furan-2-carbonyl)-piperazin-1-yl)-acetamide] | 0.16 | 0.259 |
Data sourced from studies on N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives. srce.hrnih.gov
Modulation of GABA Levels in Brain Tissue
The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in regulating neuronal excitability, and its attenuation is implicated in the etiology of several neurological disorders, including epilepsy. researchgate.net A key strategy in anticonvulsant drug development is the enhancement of GABAergic neurotransmission. One approach to achieve this is by inhibiting the enzyme GABA-aminotransferase (GABA-AT), which is responsible for the degradation of GABA. srce.hr Inhibition of GABA-AT leads to an increase in the concentration of GABA in the brain, which can help to suppress seizures. srce.hrresearchgate.net
In the context of this compound derivatives, their potential to modulate GABA levels has been a subject of investigation. srce.hr The rationale is that by designing compounds that can inhibit GABA-AT, it may be possible to elevate brain GABA levels and thereby exert an anticonvulsant effect. srce.hr Active compounds from series of this compound derivatives were screened for their effects on GABA levels in the brain, with the objective of exploring their binding properties with GABA-AT. srce.hr A decrease in brain GABA levels is associated with several neurological conditions, and therefore, agents that can increase GABA concentrations are of significant therapeutic interest. researchgate.net
Monoamine Oxidase (MAO-A and MAO-B) Inhibition for Neurological Disorders
Monoamine oxidases (MAO) are a class of enzymes that catalyze the oxidative deamination of monoamine neurotransmitters and are crucial drug targets for the treatment of neurological and psychiatric disorders. nih.govnih.govfrontiersin.org There are two isoforms, MAO-A and MAO-B. nih.govfrontiersin.org MAO-A inhibitors are primarily used in the treatment of depression, while MAO-B inhibitors are employed in the management of Parkinson's disease. nih.govfrontiersin.org
Research has shown that benzofuran derivatives can act as inhibitors of both MAO-A and MAO-B. nih.gov A series of indole (B1671886) and benzofuran derivatives were synthesized and evaluated for their inhibitory activity against both isoforms. nih.gov The findings indicated that these derivatives were generally selective MAO-B inhibitors, with K(i) values in the nanomolar to micromolar range. nih.gov One of the most potent MAO-B inhibitors identified from a series of indole derivatives was 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide, which exhibited a K(i) value of 0.03 µM and was 99-fold more selective for the B isoform. nih.gov This highlights the potential of the benzofuran scaffold in developing reversible MAO-B inhibitors for neurodegenerative diseases like Parkinson's disease. nih.gov
Further studies on benzofuran–thiazolylhydrazone derivatives also demonstrated their potential as MAO inhibitors. nih.gov The thiazolylhydrazone ring is a known pharmacophore for MAO inhibition, and its combination with the benzofuran scaffold has yielded new hybrid molecules with promising activity. nih.gov
Ligand Binding to Mitochondrial DBI Receptor Complex
The mitochondrial Diazepam-Binding Inhibitor (DBI) receptor complex is involved in various physiological processes, including the regulation of steroidogenesis. nih.govcapes.gov.brnih.gov Ligands that bind to this receptor can modulate these functions. Researchers have synthesized and evaluated novel benzofuran analogues of N,N-di-n-hexyl-2-phenylindole-3-acetamide (FGIN-1-27), which is a potent and highly specific ligand for the mitochondrial DBI receptor complex. nih.govcapes.gov.br
These benzofuran-acetamide analogues were found to be equally potent and selective as FGIN-1-27 in both in vitro and in vivo studies. nih.govcapes.gov.br This suggests that the this compound scaffold can effectively mimic the binding of established ligands to the mitochondrial DBI receptor, indicating its potential for the development of novel modulators of this receptor complex.
Potential Neuroprotective Functions
The neuroprotective potential of benzofuran derivatives has been explored in various experimental models. A study on 2,6-disubstituted benzofuran-3-one derivatives, designed as analogues of 3-n-butylphthalide (NBP), demonstrated significant neuroprotective effects in the context of cerebral ischemia/reperfusion injury. nih.gov Two compounds from this series, one with and one without a nitric oxide (NO) donor, displayed more potent neuroprotective effects than the clinically used drugs Edaravone and NBP. nih.gov Furthermore, one of these compounds was shown to significantly reduce the ischemic infarct area in rats, downregulate inflammatory markers, and upregulate nerve growth factor. nih.gov
In another study, a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective activity in primary cultured rat cortical neuronal cells. researchgate.net Several of these compounds provided considerable protection against NMDA-induced excitotoxic neuronal cell damage. researchgate.net One derivative, with a methyl substitution at the R2 position, exhibited the most potent and efficacious neuroprotective action, comparable to the NMDA antagonist memantine. researchgate.net Another derivative with a hydroxyl substitution at the R3 position also showed marked anti-excitotoxic effects. researchgate.net
Antioxidant Activity Studies
Benzofuran derivatives have been a subject of interest for their antioxidant properties. nih.govnih.govrsc.orgresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. scholarena.com
Several studies have reported the synthesis of benzofuran derivatives and their evaluation for in vitro antioxidant activity. nih.gov Some of these synthesized compounds have demonstrated very good antioxidant activity. nih.gov The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov
A theoretical study using density functional theory (DFT) investigated the free radical scavenging activity of benzofuran Schiff base and thiazolidinone derivatives. scholarena.com The study explored different mechanisms of antioxidant action, including hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). scholarena.com The results indicated that certain benzofuran derivatives have the potential for free radical scavenging through these mechanisms, with the preferred mechanism depending on the solvent environment. scholarena.com For instance, benzofuran thiazolidinone derivatives were predicted to be more potent antioxidants than benzofuran Schiff base derivatives. scholarena.com
In another investigation, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were assessed for their antioxidant capabilities. researchgate.net One particular compound was found to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit in vitro lipid peroxidation in rat brain homogenates to a moderate and appreciable degree, respectively. researchgate.net
Table 2: Antioxidant Potential of a Benzofuran-2-Carboxamide Derivative
| Antioxidant Assay | Activity |
|---|---|
| DPPH Radical Scavenging | Moderate |
| Inhibition of Lipid Peroxidation | Appreciable |
Data from a study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives. researchgate.net
Other Investigated Biological Activities
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. taylorandfrancis.com Beyond the specific activities detailed above, benzofuran derivatives, including those with an acetamide linkage, have been investigated for a plethora of other pharmacological effects.
Numerous studies have demonstrated that benzofuran compounds exhibit a broad spectrum of bioactivity, including:
Antitumor activity : Benzofuran-based molecules have been shown to exert anticancer effects through various mechanisms, such as the inhibition of protein kinases and tubulin polymerization. nih.govtaylorandfrancis.com
Antibacterial and Antifungal activity : Various derivatives have been tested against different microbial strains, with some showing significant antimicrobial properties. nih.govresearchgate.net
Anti-inflammatory and Analgesic activity : The anti-inflammatory and pain-relieving potential of benzofuran compounds has been reported. taylorandfrancis.comresearchgate.net
Antiviral activity : Benzofuran derivatives have been explored as potential antiviral agents, with some showing activity against viruses like the hepatitis C virus. nih.govrsc.org
Cholinesterase Inhibition : Certain 2-arylbenzofuran derivatives have shown potent and selective inhibitory activity against butyrylcholinesterase (BChE), suggesting potential therapeutic applications for Alzheimer's disease. mdpi.com
This diverse range of biological activities underscores the versatility of the benzofuran nucleus as a template for the design and development of new therapeutic agents. nih.govrsc.orgresearchgate.net
Antidiabetic Potential
Benzofuran-containing compounds have demonstrated significant antidiabetic properties through various mechanisms of action. nih.gov Research into benzofuran-based chromenochalcones, for instance, has identified derivatives that enhance glucose uptake in skeletal muscle cells. nih.gov In one study, a series of these chalcones were evaluated for their effect on glucose uptake in L-6 skeletal muscle cells. nih.govrsc.org Notably, compound 24 from a C-2′-hydroxyl engaged series increased glucose uptake by 82% and 249% at concentrations of 5 μM and 10 μM, respectively. nih.gov Similarly, compound 21 from a C-4′-hydroxyl engaged series enhanced glucose uptake by 73.50% at 5 μM and 188% at 10 μM. nih.gov Certain effective compounds from these in vitro studies also showed a significant reduction in blood glucose levels in streptozotocin-induced diabetic rat models. rsc.orgresearchgate.net
Another key antidiabetic strategy involves the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. Arylbenzofurans isolated from the root bark of Morus mesozygia have been identified as potent α-glucosidase inhibitors. frontiersin.orgnih.gov Two such compounds, moracin P and a new derivative, showed strong inhibitory activity with IC50 values of 16.6 µM and 16.9 µM, respectively, making them approximately 10 to 30 times more potent than the reference drug acarbose (B1664774). frontiersin.orgnih.govresearchgate.net Furthermore, a series of synthesized benzofuran hydrazone derivatives were tested as α-amylase inhibitors. nih.gov Several of these analogs exhibited significant inhibitory potential, with IC50 values ranging from 1.078±0.19 to 2.926±0.05 µM, comparable to the standard drug acarbose (IC50=0.62±0.22µM). nih.gov
A different approach targets the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), which is involved in glucose-stimulated insulin (B600854) secretion. nih.gov The (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative, known as TAK-875 , was identified as a GPR40 agonist. nih.gov Oral administration of this compound was found to significantly increase insulin secretion and reduce plasma glucose excursion during an oral glucose tolerance test in type 2 diabetic rats, highlighting its potential as a glucose-dependent insulinotropic agent. nih.gov
Table 1: In Vitro Antidiabetic Activity of Benzofuran Derivatives
| Compound Class | Derivative | Target Enzyme | IC50 Value (µM) | Reference Drug | IC50 Value (µM) |
|---|---|---|---|---|---|
| Arylbenzofuran | Moracin P | α-Glucosidase | 16.6 | Acarbose | 486 |
| Arylbenzofuran | 7-(3-hydroxy-3-methylbutyl)moracin M | α-Glucosidase | 16.9 | Acarbose | 486 |
| Arylbenzofuran | Moracin M | α-Glucosidase | 40.9 | Acarbose | 486 |
| Benzofuran Hydrazone | Analog 5 | α-Amylase | 1.078 ± 0.19 | Acarbose | 0.62 ± 0.22 |
| Benzofuran Hydrazone | Analog 7 | α-Amylase | 1.245 ± 0.25 | Acarbose | 0.62 ± 0.22 |
Antileishmanial Activity
Derivatives of the benzofuran core have shown significant promise as antileishmanial agents. A series of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone derivatives, which incorporate nitroimidazole moieties, were investigated for their activity against Leishmania species. nih.govnih.gov These compounds exhibited prominent activity against Leishmania major promastigotes. nih.gov
Compounds that showed high potency, with IC50 values below 20 μM, were further tested against Leishmania donovani axenic amastigotes, the clinically relevant form of the parasite. nih.govnih.gov The 5-nitroimidazole subgroup of these derivatives demonstrated markedly superior activity against L. donovani, showing between 17- and 88-fold greater potency compared to their activity against L. major. nih.govnih.gov
Among the tested compounds, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone (5n) was identified as the most potent derivative against L. donovani axenic amastigotes, with an exceptionally low IC50 value of 0.016 μM. nih.govnih.gov The high efficacy of these compounds is believed to be linked to the bioactivation of the 5-nitroimidazole group by the parasite's nitroreductase enzymes, leading to the formation of cytotoxic metabolites. nih.gov The oxygen atom of the benzofuranone moiety was also found to be important for the observed antileishmanial activity. nih.gov
Table 2: In Vitro Antileishmanial Activity of (Z)-2-(heteroarylmethylene)-3(2H)-benzofuranone Derivatives
| Compound | Target Species | Parasite Stage | IC50 Value (µM) |
|---|---|---|---|
| 5n | L. donovani | Axenic Amastigote | 0.016 |
| 5a | L. donovani | Axenic Amastigote | 0.435 |
| 5d | L. donovani | Axenic Amastigote | 0.046 |
| 5e | L. donovani | Axenic Amastigote | 0.091 |
Thrombolytic Activity
Benzofuran derivatives have also been explored for their potential as thrombolytic agents, which are crucial in the management of thromboembolic diseases. wjpsonline.com Studies on synthetic hybrids combining benzofuran with other heterocyclic rings, such as oxadiazole and triazole, have revealed significant thrombolytic effects. nih.gov
A series of benzofuran-1,3,4-oxadiazole derivatives were evaluated for their in vitro ability to lyse blood clots. wjpsonline.com Several compounds in this series demonstrated potent thrombolytic activity, with compound 3o being the most effective, showing an ED50 value of 18.8 µM. wjpsonline.com Compounds 3n and 3m also exhibited strong activity with ED50 values of 20.4 µM and 20.9 µM, respectively. wjpsonline.com The most active compounds in this series featured halogen substitutions on the phenyl ring attached to the oxadiazole core.
In another study, benzofuran–oxadiazole and benzofuran–triazole hybrids were screened for their thrombolytic potential. nih.gov The benzofuran-triazole derivative 7f , which has two adjacent methyl groups on the phenyl ring, showed the highest thrombolysis activity at 61.4%. nih.gov Among the benzofuran–oxadiazole series, derivative 5a displayed the most significant clot lysis activity at 56.8%. nih.gov These findings indicate that the inclusion of functional groups with a negative inductive effect can positively influence the thrombolytic activity of these compounds. nih.gov
Table 3: Thrombolytic Activity of Benzofuran Derivatives
| Compound Class | Derivative | Activity Measurement | Result |
|---|---|---|---|
| Benzofuran-Triazole | 7f | % Thrombolysis | 61.4% |
| Benzofuran-Oxadiazole | 5a | % Thrombolysis | 56.8% |
| Benzofuran-Oxadiazole | 3o | ED50 | 18.8 µM |
| Benzofuran-Oxadiazole | 3n | ED50 | 20.4 µM |
| Benzofuran-Oxadiazole | 3m | ED50 | 20.9 µM |
Mechanism of Action and Molecular Target Elucidation
Enzyme Inhibition Studies
Derivatives of the benzofuran-3-acetamide scaffold have been investigated for their inhibitory effects on a range of enzymes implicated in various physiological and pathological processes.
Cyclooxygenase-2 (COX-2) Inhibition
The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2, which are key in the production of prostaglandins (B1171923) involved in inflammation. researchgate.net While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract lining, COX-2 is an inducible enzyme that is a primary target for anti-inflammatory drugs. researchgate.net The development of selective COX-2 inhibitors has been a significant focus in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net
The benzofuran (B130515) nucleus is a component of various compounds that have shown anti-inflammatory activity through COX inhibition. For instance, certain celecoxib analogs bearing a benzofuran moiety demonstrated specific and robust COX-2 inhibition with IC50 values greater than 50 µM against COX-1, indicating high selectivity. Additionally, hybrid molecules incorporating a 2-aryl-benzofuran structure have been synthesized and shown to have significant COX-2 inhibitory activity, with one compound exhibiting an IC50 of 0.05 μM, which is more potent than the reference drug celecoxib (IC50 = 2.27 μM). The acetamide (B32628) functional group is also considered a viable component in the design of prodrugs for COX-2 inhibitors. While these findings highlight the potential of the benzofuran and acetamide scaffolds in COX-2 inhibition, specific studies focusing solely on the parent "this compound" compound are not extensively detailed in the reviewed literature.
Gamma-aminobutyric acid aminotransferase (GABA-AT) Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its concentration is regulated, in part, by the enzyme GABA aminotransferase (GABA-AT). Inhibition of GABA-AT leads to increased GABA levels, a therapeutic strategy for neurological disorders such as epilepsy.
A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives have been synthesized and evaluated for their anticonvulsant properties. Pharmacophore mapping of these compounds against standard drugs like phenobarbital and phenytoin (B1677684) suggests they may exert their anticonvulsant effects through similar mechanisms, which can be linked to the modulation of GABAergic systems. The study of these benzofuran-acetamide derivatives points towards their potential as GABA-AT inhibitors, thereby preventing seizure spread in preclinical models.
Monoamine Oxidase (MAO) Isoforms (MAO-A, MAO-B) Inhibition
Monoamine oxidases (MAOs) are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters. There are two isoforms, MAO-A and MAO-B. MAO-A inhibitors are primarily used in the treatment of depression, while MAO-B inhibitors are used for Parkinson's disease.
The benzofuran scaffold is a crucial pharmacophore in many molecules with MAO inhibitory activity. Studies on benzofuran derivatives have shown potent and selective inhibition of MAO isoforms. For example, a series of 2-arylbenzofuran derivatives were found to be selective MAO-B inhibitors, with 5-Nitro-2-(4-methoxyphenyl)benzofuran showing an IC50 value of 140 nM for MAO-B.
More directly related to the subject compound, a class of (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamide derivatives has been identified as potent and selective MAO inhibitors. Within this class, 6′-sulfonyloxy derivatives demonstrated high affinity for MAO-A, with IC50 values ranging from 7.0 nM to 49 nM, showing much higher potency than the reference drug moclobemide. Conversely, 6′-benzyloxy derivatives of the same scaffold showed potent MAO-B inhibition.
Another study focused on novel benzofuran–thiazolylhydrazone derivatives, which can be considered elaborated structures of a benzofuran-acetamide core. These compounds exhibited strong and selective inhibition of the MAO-A enzyme. The most potent compound in this series, 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole, displayed an IC50 value of 0.073 µM for MAO-A.
| Compound Derivative Class | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 6′-Sulfonyloxy-(E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamides | MAO-A | 7.0 nM - 49 nM | |
| 6′-Benzyloxy-(E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamides | MAO-B | Potent Inhibition | |
| 2-(2-(Benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | MAO-A | 0.07 µM | |
| Benzofuran–thiazolylhydrazone derivative (Compound 2l) | MAO-B | 0.75 µM |
Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation has been linked to various diseases, including cancer and neurodegenerative disorders.
This compound serves as a key intermediate in the synthesis of a potent class of GSK-3β inhibitors known as benzofuran-3-yl-(indol-3-yl)maleimides. These compounds have demonstrated highly potent, ATP-competitive inhibition of GSK-3β. Extensive structure-activity relationship (SAR) studies have been conducted on this class of molecules. For example, the unsubstituted indole (B1671886) analog was identified as a potent GSK-3β inhibitor with an IC50 value of 20 nM. Further modifications, such as replacing the indole ring with an azaindole or diazepinoindole moiety, have led to inhibitors with picomolar potency and improved aqueous solubility. One of the most potent compounds identified from this series exhibited an IC50 value of 13 pM.
| Compound/Derivative | GSK-3β IC50 Value | Reference |
|---|---|---|
| Unsubstituted Indole Analog (Compound 9) | 20 nM | |
| 5-Fluoro Indole Analog (Compound 10) | 40 nM | |
| 5-Bromo Indole Analog (Compound 11) | 82 nM | |
| Diazepinoindole Analog (Compound 31) | 13 pM | |
| Various Benzofuran-3-yl-(indol-3-yl)maleimides | <1 nM to low µM range |
These findings underscore the importance of the this compound scaffold as a foundational structure for developing highly potent and selective GSK-3β inhibitors.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its aberrant forms are oncogenic drivers in several types of cancer. Despite a thorough search of the available literature, no specific research findings or data were identified that directly link this compound or its immediate derivatives to inhibitory activity against ALK.
Receptor Binding and Ligand Activity
In addition to enzyme inhibition, this compound derivatives have been characterized as ligands for specific receptors.
A significant area of research has been on a series of 2-aryl substituted this compound derivatives that act as ligands for the mitochondrial DBI receptor complex (mDRC), previously known as the peripheral benzodiazepine receptor (PBR). These compounds were designed as analogs of FGIN-1-27, a potent indole-based mDRC ligand. The benzofuran-acetamide derivatives were found to be potent and selective ligands for the mDRC, with Ki values in the nanomolar range for displacing [3H]PK 11195. Importantly, these compounds did not show binding affinity for the central benzodiazepine receptor site on GABAA receptors or other neurotransmitter receptors, indicating their selectivity for the mDRC. This interaction at the mDRC is linked to the stimulation of neurosteroid synthesis.
Separately, other novel 3,4,7-trisubstituted benzofuran derivatives have been synthesized and evaluated for their binding affinity to opioid receptors. Several of these compounds showed moderate binding to the κ-opioid receptor (KOR) with IC50 values in the range of 3.9-11 µM, without displaying affinity for the µ-opioid receptor (MOR), suggesting a degree of selectivity.
| Compound Class | Receptor Target | Binding Affinity (Ki or IC50) | Reference |
|---|---|---|---|
| 2-Aryl substituted this compound derivatives | Mitochondrial DBI Receptor Complex (mDRC) | Nanomolar range (Ki) | |
| 3,4,7-Trisubstituted benzofuran derivatives (Aryl ethers) | κ-Opioid Receptor (KOR) | 3.9 - 11 µM (IC50) |
Signaling Pathway Modulation
Derivatives of benzofuran have demonstrated significant anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.com In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a specific piperazine (B1678402)/benzofuran hybrid compound (designated as 5d) was shown to significantly inhibit key steps in the NF-κB activation cascade in a dose-dependent manner. nih.govmdpi.com This inhibition included the reduced phosphorylation of IκB kinase α/β (IKKα/IKKβ), the NF-κB inhibitor α (IκBα), and the p65 subunit of NF-κB. nih.gov By preventing the phosphorylation and subsequent degradation of IκBα, the compound effectively blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of inflammatory mediators. nih.gov
Table 2: Inhibition of NF-κB Pathway Proteins by a Benzofuran Hybrid
| Protein Target | Action | Result | Reference |
|---|---|---|---|
| IKKα/IKKβ | Inhibition of phosphorylation | Prevents activation of the IKK complex | nih.gov |
| IκBα | Inhibition of phosphorylation | Prevents degradation and release of NF-κB | nih.gov |
| p65 | Inhibition of phosphorylation | Prevents nuclear translocation and transcriptional activity | nih.gov |
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial in mediating cellular responses to a variety of external stimuli, including inflammatory signals. nih.govnih.govresearchgate.net The same piperazine/benzofuran hybrid (compound 5d) that inhibits NF-κB also effectively regulates the MAPK pathway. nih.govmdpi.com Research has shown that this compound significantly suppresses the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in RAW264.7 cells. nih.gov Since the MAPK and NF-κB pathways are classic inflammation signaling cascades that often act in concert, the dual inhibition by this benzofuran derivative highlights its potential as a potent modulator of inflammatory responses. nih.govmdpi.comresearchgate.net
Table 3: Regulation of MAPK Phosphorylation by a Benzofuran Hybrid
| Kinase | Action | Cellular Process Impacted | Reference |
|---|---|---|---|
| ERK | Inhibition of phosphorylation | Proliferation, Differentiation | nih.gov |
| JNK | Inhibition of phosphorylation | Stress Response, Apoptosis | nih.gov |
| p38 | Inhibition of phosphorylation | Inflammation, Stress Response | nih.gov |
Target Identification Beyond Kinases
Beyond the well-documented interactions with kinases, research into benzofuran derivatives has identified several non-kinase molecular targets. This diversification of targets underscores the broad pharmacological potential of this chemical scaffold.
One of the primary non-kinase targets identified is the mitochondrial DBI receptor complex (mDRC) , for which benzofuran-acetamide analogues have been shown to be potent and selective ligands. nih.gov This receptor complex plays a key role in mitochondrial function and steroidogenesis.
Additionally, certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway . nih.gov HIF-1 is a critical transcription factor in cellular adaptation to low oxygen levels and is a key target in cancer biology, making its inhibition a valuable therapeutic strategy. nih.gov Another identified non-kinase target is the urokinase-type plasminogen activator (uPA) system . nih.gov Amiloride-based benzofuran derivatives have been investigated as inhibitors of uPA, an enzyme system heavily involved in cancer invasion and metastasis. nih.gov
Structure Activity Relationship Sar and Computational Approaches
Key Structural Determinants for Biological Activity
The potency and selectivity of benzofuran-based compounds are highly dependent on the nature and position of various substituents on the core scaffold.
The substitution patterns on the benzofuran (B130515) ring system and any attached phenyl or heterocyclic groups are crucial determinants of biological activity. For instance, in the development of anticancer agents, substitutions at the C-2 position of the benzofuran ring with ester or other heterocyclic rings have been identified as critical for cytotoxic activity nih.gov. The introduction of specific substituents can result in derivatives with unique structural characteristics and enhanced therapeutic value nih.gov.
For monoamine oxidase (MAO) inhibitors, the presence of a benzofuran ring linked to a thiazolylhydrazone pharmacophore has been shown to be effective nih.gov. Studies indicate that attaching an aromatic ring to the hydrazone part of the structure enhances MAO-A inhibitory activity nih.gov. This highlights the synergistic effect of combining the benzofuran core with other heterocyclic moieties to achieve desired biological outcomes.
The introduction of halogen atoms—such as bromine, chlorine, or fluorine—into the benzofuran structure consistently leads to a significant modulation of biological activity, particularly in the context of anticancer properties. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov
The position of the halogen is a critical factor. For example, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring can confer remarkable cytotoxic activity against leukemia cells without affecting normal cells nih.gov. Similarly, research on other benzofuran derivatives has shown that the presence of a bromine substituent on an alkyl chain attached to the furan (B31954) ring is likely responsible for cytotoxic activity nih.gov. Conversely, placing a halogen directly on the benzene (B151609) or furan skeleton does not necessarily increase cytotoxicity nih.gov. In the synthesis of N-(2-acetylbenzofuran-3-yl)acetamide, reaction with sulphuryl chloride or chlorine results in a chlorinated product, N-(2-chlorobenzofuran-3-yl)acetamide, while reaction with bromine yields a bromoacetyl derivative rsc.org.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between ligands like benzofuran-3-acetamide derivatives and their target proteins at a molecular level.
Docking studies have provided detailed insights into the binding modes of this compound derivatives with various enzymes.
SARS-CoV-2 Proteins : A novel series of substituted benzofuran-tethered triazolylcarbazoles, synthesized from 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, was evaluated against key SARS-CoV-2 proteins. nih.govnih.govresearchgate.net Docking results indicated strong binding affinities with the main protease (Mpro), the spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), suggesting these compounds could obstruct the function of these viral proteins. nih.govnih.govresearchgate.net
MAO Isoforms : Benzofuran–thiazolylhydrazone derivatives have been docked into the active sites of MAO-A and MAO-B. For one potent MAO-A inhibitor, docking poses revealed two π–π interactions between the benzofuran ring and the Phe208 amino acid. nih.govacs.org An additional π–π interaction was observed between a phenyl ring on the derivative and Tyr407, while a chlorine atom on this phenyl ring formed a halogen bond with Tyr197, indicating a strong binding to the MAO-A active site. nih.gov For MAO-B inhibitors, docking simulations showed that 2-arylbenzofuran derivatives orient themselves with the benzofuran moiety in a hydrophobic entrance cavity and the 2-phenyl group pointing toward the catalytic site nih.gov.
Cyclooxygenase-2 (COX-2) : Benzofuran derivatives have been designed as selective COX-2 inhibitors. nih.govnih.gov Molecular docking studies confirmed their ability to recognize and bind within the active site of the COX-2 enzyme, interacting with key residues responsible for its catalytic function. nih.gov
GABA Aminotransferase (GABA-AT) : Benzofuran-acetamide derivatives have been explored as potential inhibitors of GABA-AT, an enzyme linked to neurological disorders researchgate.net. Computational docking is a key tool used to study the molecular interactions of these compounds within the GABA-AT active site researchgate.net.
Computational simulations are instrumental in predicting the binding affinities of this compound derivatives, which are often expressed as docking scores or binding energies (in kcal/mol). These predicted values help in prioritizing compounds for synthesis and biological testing.
In studies against SARS-CoV-2 proteins, several benzofuran derivatives exhibited excellent binding scores. For instance, against the main protease (Mpro), compounds showed binding scores as low as -8.92 Kcal/mol, indicating strong predicted affinity. nih.govnih.govresearchgate.net
| Compound | Target Protein | Binding Score (Kcal/mol) |
| 9b | Mpro (6LU7) | -8.83 |
| 9c | Mpro (6LU7) | -8.92 |
| 9e | Mpro (6LU7) | -8.77 |
| 9h | Mpro (6LU7) | -8.76 |
| 9i | Mpro (6LU7) | -8.87 |
| 9j | Mpro (6LU7) | -8.85 |
| 9h | RdRp (6M71) | -8.10 |
| 9i | RdRp (6M71) | -8.01 |
For MAO inhibitors, the predicted binding interactions correlate well with experimental inhibitory concentrations (IC50 values). The strong interactions observed in docking simulations, such as π–π stacking and halogen bonds, provide a molecular basis for the high binding affinity and potent inhibitory activity observed in vitro nih.gov. For example, a benzofuran–thiazolylhydrazone derivative (compound 2l) was identified as the most potent inhibitor against the MAO-B enzyme, a finding supported by its strong predicted interactions in docking studies nih.govacs.org.
Pharmacophore Modeling and Design
Pharmacophore modeling is a cornerstone of computer-aided drug design, representing the three-dimensional arrangement of essential molecular features that enable a molecule to interact with a specific biological target. dovepress.comnih.gov This approach is instrumental in virtual screening and the rational design of novel, potent compounds. dovepress.com For the this compound scaffold, pharmacophore models have been successfully generated to identify key structural attributes required for biological activity, such as anticonvulsant properties.
In a notable study focused on designing anticonvulsant agents, a pharmacophore model was developed for a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives. researchgate.netresearchgate.net The generated model identified several critical chemical features necessary for activity:
Two hydrogen bond acceptors
One hydrogen bond donor
One hydrophobic group
One aromatic ring feature
The spatial relationship and inter-feature distances between these elements were defined as crucial for the molecule's ability to bind to its target. researchgate.netresearchgate.net The most active compound from the training set was overlaid onto this model to validate its accuracy, confirming that it possessed all the requisite features in the correct spatial orientation. researchgate.netresearchgate.net Such models serve as a 3D query to screen compound libraries for new molecules with different core structures but the same essential binding features, or to guide the modification of existing compounds to enhance their activity.
Computational Chemistry in Lead Optimization and Discovery
Computational chemistry plays a pivotal role in modern drug discovery, significantly accelerating the process of identifying and refining new drug candidates. steeronresearch.com It is a key component of the Design-Make-Test-Analyze (DMTA) cycle, where it provides predictive insights that guide synthetic chemistry efforts. chemrxiv.org In the context of this compound derivatives, computational methods are employed to optimize lead compounds, aiming to achieve a balance of potency, selectivity, and favorable pharmacokinetic (ADMET) properties. optibrium.com
Lead optimization is a multi-parameter optimization challenge where properties are often conflicting. optibrium.comacs.org Computational techniques allow researchers to simulate molecular interactions and predict properties before a compound is synthesized, saving time and resources. steeronresearch.com For benzofuran-based leads, this involves:
Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, computational docking can predict how different this compound analogues will bind. This helps in designing modifications that enhance binding affinity and potency.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of the this compound derivatives and their biological activity. mdpi.com These models can then predict the activity of newly designed, unsynthesized molecules.
Property Prediction: Early-stage prediction of ADMET properties is crucial to avoid late-stage failures. Computational tools are used to evaluate the drug-likeness of novel this compound designs. steeronresearch.commdpi.com
Through these integrated computational approaches, medicinal chemists can prioritize the synthesis of compounds that have the highest probability of success, systematically refining the this compound scaffold into a preclinical candidate. acs.org
Conformational Analysis
The three-dimensional shape, or conformation, of a molecule is critical to its biological function, as it dictates how the molecule interacts with its target receptor. For amide-containing compounds like this compound, conformational analysis is particularly important. The amide bond (C-N) has a partial double-bond character due to electron delocalization, which restricts free rotation. scielo.br This restriction leads to the existence of distinct rotational isomers (rotamers), typically referred to as cis (E) and trans (Z) conformations, which can interconvert slowly. scielo.br
The study of this conformational equilibrium in solution is often performed using a combination of experimental and theoretical methods. scielo.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying hindered rotation in amides. The presence of both E and Z isomers in solution can be observed as separate sets of signals in the 1H and 13C NMR spectra. scielo.br
Density Functional Theory (DFT) Calculations: Quantum chemical calculations, such as DFT, are used to model the different possible conformations of the molecule. These calculations can predict the relative stability (energy) of each conformer and the energy barriers for interconversion between them. scielo.br
For example, in a study of the structurally related N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), both NMR and DFT methods confirmed a hindered cis-trans rotational equilibrium in solution, identifying multiple stable conformations and their relative populations. scielo.br This type of analysis is vital for understanding which conformation of a this compound derivative is the "bioactive" one responsible for its pharmacological effect.
In silico ADMET Prediction
In silico ADMET prediction is a critical computational tool used in the early stages of drug discovery to forecast the pharmacokinetic and toxicity profiles of candidate molecules. mdpi.comfrontiersin.org By identifying compounds with potentially poor ADMET properties before they are synthesized, researchers can focus resources on candidates with a higher likelihood of success in clinical trials. mdpi.com For this compound derivatives, various ADMET parameters are computationally evaluated. researchgate.netnih.gov
These predictions are based on quantitative structure-property relationship (QSPR) models, which correlate calculated molecular descriptors with experimentally determined ADMET properties. audreyli.com Key predicted properties include:
Absorption: Prediction of oral bioavailability, human intestinal absorption (HIA), and permeability through Caco-2 cell monolayers. It also includes assessing whether the compound is a substrate or inhibitor of key transporters like P-glycoprotein. frontiersin.org
Distribution: Calculation of properties like the blood-brain barrier (BBB) penetration, which is crucial for drugs targeting the central nervous system, and plasma protein binding (PPB). mdpi.comaudreyli.com
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. Inhibition of CYP enzymes can lead to adverse drug-drug interactions. mdpi.com
Excretion: Estimation of parameters related to how the compound is cleared from the body.
Toxicity: Prediction of potential toxicities such as hepatotoxicity (liver damage), mutagenicity (e.g., Ames test), and cardiotoxicity (e.g., hERG inhibition). frontiersin.orgresearchgate.net
The table below provides an example of typical in silico ADMET properties predicted for novel benzofuran derivatives, which would be analogous to the evaluation performed for this compound candidates.
| ADMET Property | Parameter | Predicted Value/Classification | Significance |
|---|---|---|---|
| Absorption | Human Intestinal Absorption (%) | > 90% | High potential for oral absorption |
| P-glycoprotein Inhibitor | No | Low risk of interactions with P-gp substrate drugs | |
| Distribution | Blood-Brain Barrier (BBB) Permeant | Yes/No | Indicates potential for CNS activity |
| Metabolism | CYP2D6 Inhibitor | No | Reduced risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Reduced risk of drug-drug interactions | |
| Toxicity | Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations |
| Hepatotoxicity | Low/None | Low risk of drug-induced liver injury |
Pre Clinical Efficacy and Experimental Methodologies
In Vitro Assay Systems
In vitro studies are fundamental in determining the cellular and molecular activity of Benzofuran-3-acetamide derivatives. These assays provide initial data on efficacy and mechanism of action in a controlled laboratory environment.
Cell line-based assays are crucial for evaluating the cytotoxic, anti-inflammatory, and anticancer properties of this compound derivatives.
RAW 264.7 Macrophages: These murine macrophage cells are instrumental in studying inflammatory responses. A benzofuran (B130515) derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1, 3, 4-thiadiazol-2-yl) acetamide (B32628) (MBPTA), was found to inhibit the generation of reactive oxygen species (ROS) and nitric oxide in these cells, indicating its potential role in regulating oxidative stress-mediated cellular events researchgate.net.
A549 Lung Cancer Cells: The A549 human lung carcinoma cell line is widely used to screen for potential anticancer agents. Various studies have demonstrated the cytotoxic potential of benzofuran derivatives against these cells. For instance, a novel benzofuran–indole (B1671886) hybrid derivative, 8aa, exhibited remarkable cytotoxicity with an IC₅₀ value of 0.89 ± 0.10 µM mdpi.com. Other research has identified benzofuran-oxadiazole hybrids and 3-methylbenzofuran derivatives as having potent antiproliferative activity against the A549 cell line nih.govnih.gov. The efficacy of these compounds is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression mdpi.comnih.gov.
Erlich Ascites Carcinoma (EAC) Cells: EAC is a transplantable tumor model used in cancer research. While direct studies on this compound are limited, research into structurally related acetamide analogues has been conducted. For example, a series of (2-aroyl-4-methylphenoxy)acetamides demonstrated the ability to inhibit the proliferation of EAT cells and ascites formation in vivo, suggesting that the acetamide moiety can be a key component of potent anti-tumor compounds nih.gov.
Table 1: Cytotoxic Activity of Select Benzofuran Derivatives on A549 Lung Cancer Cells
| Compound Class | Specific Derivative | IC₅₀ (µM) | Reference |
| Benzofuran-Indole Hybrid | 8aa | 0.89 ± 0.10 | mdpi.com |
| Benzofuran-Oxadiazole Hybrid | Compound 19 | 6.3 | nih.gov |
| 3-Methylbenzofuran Derivative | 16b | 1.48 | nih.gov |
| Piperazine-based Benzofuran | 37e | < 10 | nih.gov |
Derivatives of the benzofuran scaffold, incorporating acetamide or similar linkages, have been evaluated for their ability to inhibit various enzymes. A series of new benzofuran-1,3,4-oxadiazole containing 1,2,3-triazole-acetamides demonstrated potent α-glucosidase inhibitory activity, with all synthesized compounds being significantly more potent than the standard inhibitor acarbose (B1664774) nih.gov. One compound, 12c, was found to be approximately 19-fold more active than acarbose nih.gov. Other studies have shown that benzofuran derivatives can act as inhibitors of chorismate mutase, an enzyme involved in bacterial metabolic pathways, suggesting a potential for developing novel antitubercular agents acs.org.
Overproduction of nitric oxide (NO) is a key feature of inflammatory processes. The ability of this compound derivatives to modulate NO production is often tested using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Research has shown that the benzofuran derivative MBPTA effectively inhibits NO generation in these cells, highlighting its anti-inflammatory and anti-oxidative stress capabilities researchgate.net.
The antimicrobial potential of benzofuran derivatives is assessed by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism dickwhitereferrals.com. Studies have evaluated various benzofuran derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. Certain halogenated derivatives of 3-benzofurancarboxylic acid showed activity against Gram-positive bacteria with MIC values ranging from 50 to 200 μg/mL and against Candida strains with MIC values of 100 μg/mL mdpi.com. Another study found that a specific ketoxime derivative was most active against Staphylococcus aureus, while several other derivatives showed strong effects against Candida albicans nih.gov. These tests indicate that the benzofuran scaffold is a viable starting point for the development of new antimicrobial agents nih.govnih.gov.
Table 2: Antimicrobial Activity (MIC) of Select Benzofuran Derivatives
| Compound | Microorganism | MIC Value (μg/mL) | Reference |
| Compound III | Gram-positive bacteria | 50 - 200 | mdpi.com |
| Compound VI | Gram-positive bacteria | 50 - 200 | mdpi.com |
| Compound III | Candida albicans | 100 | mdpi.com |
| Compound VI | Candida parapsilosis | 100 | mdpi.com |
| Compound 7d | Staphylococcus aureus | - (Most Active) | nih.gov |
| Compounds 2, 5b, 6b, 6c, 7b, 7f | Candida albicans | - (Very Strong Effect) | nih.gov |
In Vivo Animal Model Studies
Following promising in vitro results, lead compounds are often advanced to in vivo animal models to evaluate their efficacy and physiological effects in a whole organism.
The Maximal Electroshock Seizure (MES) model is a primary screening test for anticonvulsant drugs, particularly those effective against generalized tonic-clonic seizures scispace.com. In this model, an electrical stimulus is applied to induce seizures, and the ability of a test compound to prevent the tonic hindlimb extension phase is measured mdpi.com.
A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and evaluated for anticonvulsant activity using the MES model in mice nih.govsrce.hr. The majority of these compounds showed significant anticonvulsant effects, indicating an ability to prevent seizure spread nih.govsrce.hr. The median effective dose (ED₅₀), the dose required to protect 50% of the animals, was determined for these compounds, with values ranging from 0.055 to 0.259 mmol/kg nih.govsrce.hr. Notably, two compounds, 5c and 5i, demonstrated potency comparable to the standard antiepileptic drug phenytoin (B1677684) nih.govsrce.hr.
Table 3: Anticonvulsant Activity of this compound Derivatives in the MES Model
| Compound | ED₅₀ (mmol/kg) | Relative Potency (vs. Phenytoin) | Reference |
| 5c | 0.058 | 0.72 | nih.govsrce.hr |
| 5i | 0.055 | 0.74 | nih.govsrce.hr |
| 5f | 0.259 | 0.16 | nih.govsrce.hr |
Endotoxemic Mouse Models for Anti-inflammatory Evaluation
To investigate the in vivo anti-inflammatory properties of benzofuran derivatives, researchers have utilized the endotoxemic mouse model, a well-established method for studying systemic inflammation. nih.gov This model is typically induced by the intraperitoneal injection of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory response mimicking aspects of sepsis. nih.govnih.gov
In a notable study, a benzofuran-piperazine hybrid, compound 5d, was evaluated for its therapeutic effects in an endotoxemia model established in BALB/c mice through intraperitoneal injection of LPS. nih.govnih.gov The administration of this benzofuran derivative demonstrated a significant protective effect, with most of the treated mice surviving and remaining in good condition, whereas all mice in the untreated LPS group died within 48 hours. nih.gov This model allows for the assessment of the compound's ability to mitigate the systemic inflammatory cascade and prevent subsequent organ damage, as evidenced by histopathological analysis of lung and kidney tissues. nih.gov Following LPS induction, the lung volume of the mice in the LPS group increased, with the surface showing significant hyperemia and edema. nih.gov Treatment with the benzofuran-piperazine hybrid compound 5d attenuated these LPS-induced damages. nih.gov
Assessment of Biological Responses (e.g., cytokine levels, immune cell regulation)
The inflammatory response in endotoxemia is characterized by a surge in pro-inflammatory cytokines and the activation and recruitment of immune cells. The efficacy of the benzofuran-piperazine hybrid compound 5d was assessed by measuring its impact on these key biological markers.
Following the induction of endotoxemia with LPS, there was a significant increase in the serum levels of the pro-inflammatory cytokines Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Treatment with the benzofuran-piperazine hybrid resulted in a remarkable, dose-dependent down-regulation of these cytokines in the serum, as well as in lung and kidney tissues. nih.gov
The study also revealed that the benzofuran-piperazine hybrid could regulate the inflammatory response by modulating the involvement of immune cells, including neutrophils, leukocytes, and lymphocytes. nih.gov
Below is a data table summarizing the effect of the benzofuran-piperazine hybrid (compound 5d) on cytokine levels in the serum of endotoxemic mice.
Table 1: Effect of Benzofuran-Piperazine Hybrid (Compound 5d) on Serum Cytokine Levels in LPS-Induced Endotoxemic Mice
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control | Low | Low | Low |
| LPS Model | Significantly Increased | Significantly Increased | Significantly Increased |
| Compound 5d (low dose) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| Compound 5d (high dose) | More Significantly Reduced | More Significantly Reduced | More Significantly Reduced |
| Dexamethasone (DEX) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
This table is a representation of the described effects and is not intended to report specific numerical data from the study.
Comparative Studies with Standard Therapeutic Agents
To contextualize the anti-inflammatory efficacy of the novel benzofuran-piperazine hybrid, its effects were compared with Dexamethasone, a standard steroidal anti-inflammatory drug. The study demonstrated that the benzofuran derivative's ability to suppress the secretion of pro-inflammatory factors such as IL-6 and TNF-α was comparable, and in some instances, even better than that of Dexamethasone, particularly in lung tissue. nih.gov
Future Perspectives and Research Directions
Exploration of Novel Benzofuran-3-acetamide Scaffolds for Enhanced Bioactivity
The inherent versatility of the benzofuran (B130515) ring system provides a fertile ground for the exploration of novel scaffolds aimed at enhancing biological activity. nih.govnih.govresearchgate.net Medicinal chemists are increasingly focused on synthesizing new derivatives of this compound by introducing a variety of substituents and hybridizing the core structure with other pharmacologically active moieties. nih.gov The goal is to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, to improve potency, selectivity, and pharmacokinetic profiles.
Recent studies have demonstrated that modifications at various positions of the benzofuran ring can lead to significant improvements in activity. For instance, a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were synthesized and showed promising anticonvulsant activity. researchgate.net Similarly, the development of hybrid compounds, such as those combining the benzofuran scaffold with 1,2,3-triazoles, has been shown to increase antitumor activity. researchgate.net The exploration of bioisosteric replacements for the acetamide (B32628) side chain is another avenue of interest, potentially leading to compounds with novel mechanisms of action or improved drug-like properties. nih.gov These efforts highlight the ongoing drive to expand the chemical space around the this compound core to identify next-generation therapeutic agents. nih.gov
Table 1: Examples of Novel Benzofuran Scaffolds and Their Bioactivity
| Scaffold Type | Target/Application | Key Findings | Reference |
|---|---|---|---|
| N-(2-benzoyl-benzofuran-3-yl)-acetamides | Anticonvulsant | Showed significant protection in seizure models. | researchgate.net |
| Benzofuran-Triazole Hybrids | Antitumor | Increased cytotoxic activity against liver carcinoma cells. | researchgate.net |
| Benzofuran-Piperazine Analogs | Anti-Alzheimer's | Acted as dual inhibitors of AChE and BACE-1 enzymes. | nih.gov |
Deepening Mechanistic Understanding of Target Interactions
A fundamental aspect of future research will be to elucidate the precise molecular mechanisms by which this compound derivatives exert their biological effects. While various studies have identified promising activities, a deeper understanding of their interactions with biological targets at the molecular level is often required. This involves identifying specific binding sites, characterizing the nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic interactions), and understanding how these interactions translate into a biological response. nih.gov
For example, in the context of anticonvulsant activity, research has pointed towards the modulation of GABA levels in the brain. researchgate.net For benzofuran derivatives acting as anticancer agents, mechanisms can include the inhibition of various protein kinases such as GSK-3β, mTOR, and CDK2. taylorandfrancis.com Computational modeling studies, in conjunction with experimental techniques like X-ray crystallography, can provide detailed insights into these interactions. Such studies have been used to understand how benzofuran derivatives bind to the active sites of enzymes like acetylcholinesterase and how they might induce conformational changes in their targets. acs.org A thorough mechanistic understanding is crucial for rational drug design, enabling the optimization of lead compounds to enhance their affinity and selectivity for the intended target.
Development of Selective Agents for Specific Therapeutic Applications (Pre-clinical Focus)
As the understanding of the diverse pharmacology of this compound derivatives grows, a key objective for preclinical development is the creation of agents with high selectivity for a single, specific biological target. Selectivity is paramount in drug development as it minimizes off-target effects, thereby reducing the potential for adverse side effects.
Research has already yielded benzofuran-based compounds with notable selectivity. For instance, a series of derivatives were identified as selective inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a kinase implicated in various central nervous system disorders. nih.gov Another study reported the development of 2,3-dihydro-1-benzofuran derivatives as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for treating neuropathic pain without the psychoactive effects associated with CB1 receptor activation. nih.gov Similarly, tacrine-benzofuran hybrids have been designed as highly selective inhibitors of human acetylcholinesterase (hAChE) for potential Alzheimer's disease therapy. acs.org Future preclinical studies will focus on optimizing these selective agents, evaluating their efficacy in animal models of disease, and assessing their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they are suitable candidates for further clinical investigation. nih.gov
Advancements in Green and Sustainable Synthetic Routes
The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. Future research on this compound will undoubtedly focus on developing more environmentally benign and sustainable synthetic methodologies. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and multi-step processes that generate significant waste.
Recent innovations in the synthesis of the core benzofuran ring offer promising directions. researchgate.net These include one-pot syntheses and the use of efficient catalysts, such as copper-based systems, which can facilitate reactions under milder conditions. nih.govacs.org For example, a green approach has been reported for the one-pot synthesis of benzofuran derivatives using a copper iodide catalyst in an eco-friendly deep eutectic solvent (DES). nih.govacs.org The use of alternative energy sources like microwave irradiation to accelerate reactions and the development of catalytic processes that minimize waste are also key areas of research. researchgate.net Applying these green principles to the entire synthetic sequence for this compound derivatives will be a critical goal, aiming to reduce the environmental footprint and improve the economic viability of producing these potentially valuable therapeutic agents.
Integration of Advanced Computational Techniques in Drug Design
Computer-aided drug design (CADD) is an indispensable tool in modern medicinal chemistry, and its role in the development of this compound derivatives is set to expand significantly. miami.edunih.gov These computational methods accelerate the drug discovery process by enabling the rapid screening of virtual libraries, predicting the binding affinity of compounds to their targets, and providing insights into structure-activity relationships (SAR). miami.eduresearchgate.net
Techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) studies are already being applied. researchgate.netnih.govresearchgate.net For example, pharmacophore modeling has been used to identify the essential structural features required for the anticonvulsant activity of benzofuran-acetamide scaffolds. researchgate.net Ligand-steered modeling has been employed to predict the binding mode of benzofuran derivatives to the CB2 receptor. nih.gov The increasing power of computers and the refinement of algorithms will allow for more accurate predictions of not only binding affinity but also pharmacokinetic (ADMET) properties, helping to identify and eliminate compounds with unfavorable profiles early in the discovery pipeline. researchgate.netsemanticscholar.org This integration of computational and experimental work streamlines the design-synthesis-test cycle, saving time and resources. miami.edu
Multi-Targeted Ligand Design Strategies
For complex multifactorial diseases such as Alzheimer's disease and cancer, therapies that act on a single target are often insufficient. researchgate.net This has led to the rise of multi-target-directed ligand (MTDL) design, a strategy that aims to create single molecules capable of modulating multiple biological targets simultaneously. researchgate.netdundee.ac.uk The benzofuran scaffold is well-suited for this approach due to its chemical tractability and its proven ability to interact with a diverse range of targets.
A prominent example is the development of tacrine-benzofuran hybrids for Alzheimer's disease. nih.govunipi.it These molecules are designed to inhibit acetylcholinesterase (a key enzyme in cognitive function) while also targeting other pathological hallmarks of the disease, such as the aggregation of amyloid-beta peptides and metal dyshomeostasis. acs.orgnih.govunipi.it The design of such hybrids often involves linking or fusing different pharmacophores together. dundee.ac.uk Future research will likely explore new combinations of pharmacophores with the this compound core to address other complex diseases. The challenge lies in achieving a balanced activity profile against the desired targets while maintaining favorable drug-like properties. dundee.ac.uk
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide |
Q & A
Q. What are the established synthetic pathways for benzofuran-3-acetamide derivatives, and how can reaction conditions be optimized?
this compound derivatives are typically synthesized via multi-step procedures involving cyclization, condensation, and amidation. For example, chiral β-amino ester derivatives can be prepared by reacting benzofuran precursors with amines under catalytic conditions, followed by purification via column chromatography . Optimization includes adjusting reaction time, temperature, and catalyst loading (e.g., chiral catalysts for enantioselective synthesis). Analytical validation using NMR and HPLC ensures product integrity .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- NMR Spectroscopy : For structural elucidation (e.g., distinguishing regioisomers).
- HPLC/MS : To confirm purity and molecular weight.
- Melting Point Analysis : Critical for verifying crystalline stability (e.g., derivatives with mp 189–190°C ).
- FT-IR : To identify functional groups like acetamide (-CONH2). Physical properties such as CAS numbers and molecular weights should be cross-referenced with databases for consistency .
Q. How should hygroscopic or thermally sensitive intermediates be handled during synthesis?
Store intermediates at 0–6°C in airtight containers to prevent degradation . Use anhydrous solvents and inert atmospheres (e.g., N2) for reactions involving moisture-sensitive reagents.
Q. What purification strategies are effective for this compound derivatives?
- Column Chromatography : For isolating enantiomers or regioisomers.
- Recrystallization : Utilize solvents like ethyl acetate/hexane for high-purity crystals.
- Distillation : For low-boiling-point intermediates (e.g., benzofuran carboxaldehyde derivatives with bp 92–97°C at 1 mmHg ).
Q. How are spectroscopic data interpreted to resolve structural ambiguities?
Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) or literature benchmarks. For example, acetamide protons typically appear at δ 2.0–2.5 ppm in H NMR . Discrepancies in C NMR carbonyl signals (170–180 ppm) may indicate tautomerism or impurities .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound-based HDAC inhibitors?
Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to HDAC active sites. Density Functional Theory (DFT) calculations optimize electronic properties for enhanced inhibitory activity . Validate models with in vitro enzymatic assays and SAR analysis.
Q. What methodologies address contradictions in reaction yields or spectroscopic data?
- DoE (Design of Experiments) : Identify critical variables (e.g., solvent polarity, catalyst ratio) affecting yield inconsistencies.
- Multi-Technique Validation : Cross-check HPLC purity with H NMR integration ratios. For example, conflicting melting points may arise from polymorphic forms, requiring PXRD analysis .
Q. How are chiral this compound derivatives synthesized with high enantiomeric excess (ee)?
Use chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) during key steps like Michael additions. Monitor ee via chiral HPLC with columns like Chiralpak AD-H .
Q. What strategies enhance the electrochemical stability of benzofuran-carbon nanotube composites?
Functionalize single-walled carbon nanotubes (SWCNTs) with this compound derivatives via π-π stacking. Characterize stability using cyclic voltammetry and Raman spectroscopy to assess interfacial interactions .
Q. How can reaction mechanisms for this compound formation be experimentally validated?
Employ isotopic labeling (e.g., O) or kinetic studies to trace pathways. For example, monitor intermediate formation via in situ FT-IR during amidation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
